REACTION_SMILES
|
[CH3:18][N:19]([CH3:20])[C:21](=[O:22])[CH3:23].[Cl:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([n:17]1)[O:7][c:8]1[c:9]([cH:13][cH:14][cH:15][cH:16]1)[C:10](=[O:12])[NH:11]2.[Cl:26][CH2:27][CH2:28][S:29][CH3:30].[H-:24].[Na+:25].[OH2:31]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([n:17]1)[O:7][c:8]1[c:9]([cH:13][cH:14][cH:15][cH:16]1)[C:10](=[O:12])[N:11]2[CH2:27][CH2:28][S:29][CH3:30]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1Nc2ccc(Cl)nc2Oc2ccccc21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CSCCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CSCCN1C(=O)c2ccccc2Oc2nc(Cl)ccc21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |